molecular formula C18H20O2 B096941 4,4'-(2-Ethyl-1-butenylidene)diphenol CAS No. 16174-47-3

4,4'-(2-Ethyl-1-butenylidene)diphenol

Cat. No.: B096941
CAS No.: 16174-47-3
M. Wt: 268.3 g/mol
InChI Key: AWIVCGHUJHEQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(2-Ethyl-1-butenylidene)diphenol is a diphenolic compound characterized by two phenol groups linked via a 2-ethyl-1-butenylidene bridge. Its structure includes a conjugated diene system with an ethyl substituent, which influences its electronic and steric properties. Its synthesis typically involves condensation reactions, though specific protocols are less documented compared to structurally related analogs.

Properties

CAS No.

16174-47-3

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol

InChI

InChI=1S/C18H20O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4H2,1-2H3

InChI Key

AWIVCGHUJHEQNV-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC

Other CAS No.

16174-47-3

Synonyms

4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chroman/Thiochroman-Bridged Diphenols

Compounds such as 4,4'-(Chroman-4-Ylidenemethylene)diphenol (25) and 4,4'-(Thiochroman-4-Ylidenemethylene)diphenol (26) () feature heterocyclic bridges (chroman or thiochroman) instead of the ethyl-butenylidene group. Key differences include:

  • Melting Points : Compound 25 melts at 226.1–228.2°C, while 26 decomposes at 135.2–138.4°C. The thiochroman bridge reduces thermal stability compared to the chroman analog.
  • Biological Activity: These compounds exhibit cytotoxic properties, with structural modifications (e.g., sulfur substitution in 26) altering electron-donor capacity and cellular uptake .
  • Synthesis Yields : Compound 25 is synthesized in 39% yield, whereas 26 achieves 47%, suggesting differences in reaction kinetics or intermediate stability .
Compound Bridge Type Melting Point (°C) Yield (%) Key Application
4,4'-(2-Ethyl-1-butenylidene)diphenol Ethyl-butenylidene Not reported Not reported Estrogen receptor binding
4,4'-(Chroman-4-Ylidenemethylene)diphenol Chroman 226.1–228.2 39 Cytotoxic agents
4,4'-(Thiochroman-4-Ylidenemethylene)diphenol Thiochroman 135.2–138.4 (dec.) 47 Cytotoxic agents

Fluorinated Diphenols

4,4'-(Hexafluoroisopropylidene)diphenol () and 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)diphenol () incorporate fluorinated bridges, enhancing thermal and chemical resistance:

  • Thermal Stability: Fluorinated analogs exhibit superior thermal stability (>300°C) compared to non-fluorinated diphenols, making them ideal for high-performance polymers .
  • Polymer Applications : These compounds are used in sulfonated poly(ether sulfone)s (SPES) for fuel cell membranes, where fluorine content improves proton conductivity and mechanical strength .

Alkyl-Bridged Diphenols

  • 4,4'-Isopropylidenediphenol (Bisphenol A): A widely used monomer in polycarbonates and epoxies. Its isopropylidene bridge provides rigidity but raises environmental concerns due to endocrine-disrupting effects .
  • 4,4'-(Propane-2,2-diyl)diphenol: Similar to Bisphenol A but with a propane bridge, it shows comparable thermal properties (melting point ~150–160°C) .
  • 4,4'-Sulfonyldiphenol: Features a sulfone bridge, contributing to high glass transition temperatures (~180°C) in polysulfones. It is less prone to hydrolysis than ester-linked analogs .

Key Research Findings

  • Electronic Effects : Conjugated bridges (e.g., ethyl-butenylidene) enhance electron delocalization, improving UV absorption and redox activity compared to saturated bridges .
  • Steric Influences: Bulky substituents (e.g., fluorenylidene in 4,4'-(9-fluorenylidene)diphenol) increase polymer chain stiffness, as evidenced by NMR shifts in poly(ether ether ketone) derivatives .
  • Environmental Impact: Non-fluorinated diphenols like Bisphenol A face regulatory restrictions, driving research into safer alternatives such as sulfonated or bio-based variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(2-Ethyl-1-butenylidene)diphenol
Reactant of Route 2
4,4'-(2-Ethyl-1-butenylidene)diphenol

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